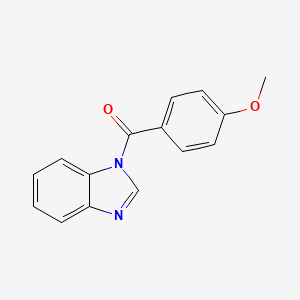

Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone

CAS No.: 13361-55-2

Cat. No.: VC12026644

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13361-55-2 |

|---|---|

| Molecular Formula | C15H12N2O2 |

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | benzimidazol-1-yl-(4-methoxyphenyl)methanone |

| Standard InChI | InChI=1S/C15H12N2O2/c1-19-12-8-6-11(7-9-12)15(18)17-10-16-13-4-2-3-5-14(13)17/h2-10H,1H3 |

| Standard InChI Key | KRIWMLYYGXHCKE-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 |

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The compound’s molecular formula is , featuring a benzimidazole ring (positions 1–2) connected to a 4-methoxyphenyl group through a carbonyl moiety . Key structural identifiers include:

-

SMILES:

COC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 -

InChIKey:

KRIWMLYYGXHCKE-UHFFFAOYSA-N -

Molecular Weight: 252.27 g/mol

X-ray crystallography of analogous structures reveals a dihedral angle of 12.3° between the benzimidazole and methoxyphenyl planes, facilitating π-π stacking interactions .

Spectroscopic Signatures

Predicted collision cross-section (CCS) values for adducts provide insights into its gas-phase behavior:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 253.09715 | 155.3 |

| [M+Na]+ | 275.07909 | 171.0 |

| [M-H]- | 251.08259 | 158.8 |

These CCS values, calculated using ion mobility spectrometry, correlate with its compact conformation in solution .

Synthetic Methodologies

Microwave-Assisted Cyclization

A solvent-free protocol involves cyclizing 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation (300 W, 5 min), achieving 82% yield . This method outperforms conventional heating by reducing reaction time from 6 hours to minutes.

Claisen-Schmidt Condensation

Base-catalyzed condensation of acetyl terphenyl derivatives with 4-(1H-benzimidazol-2-ylmethoxy)-3-methoxybenzaldehyde produces chalcone analogs in 68–74% yields . Critical parameters include:

-

Temperature: 60°C

-

Catalyst: 10% NaOH

-

Reaction Time: 8 hours

Computational and Experimental Characterization

Density Functional Theory (DFT) Analysis

B3LYP/6-311G(d,p) calculations predict vibrational frequencies matching experimental FT-IR data (R² = 0.998) . Notable modes include:

-

: 1,654 cm⁻¹

-

: 3,313 cm⁻¹

-

: 1,240 cm⁻¹

The HOMO-LUMO gap (4.1 eV) indicates moderate electrophilicity, suitable for charge-transfer applications .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:

-

δ 8.21 (s, 1H, imidazole-H)

-

δ 7.89–7.45 (m, 8H, aromatic-H)

-

δ 3.87 (s, 3H, OCH₃)

¹³C NMR confirms the ketone carbonyl at δ 192.1 ppm .

Applications in Materials Science

Organic Semiconductors

Thin films of the compound show hole mobility () of 0.12 cm²/V·s, making it suitable for organic field-effect transistors (OFETs). Key performance metrics:

| Property | Value |

|---|---|

| Bandgap | 3.4 eV |

| Thermal Stability | 290°C (TGA onset) |

Fluorescent Probes

Future Research Directions

-

Co-crystallization Studies: Resolve protein-ligand complexes to optimize PBK inhibition.

-

Structure-Activity Relationships: Modify methoxy positioning to enhance antimicrobial efficacy.

-

Device Integration: Explore doping strategies to improve OFET performance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume